molecular formula C16H23BO4 B1461837 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl acetate CAS No. 2098588-47-5

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl acetate

Cat. No.: B1461837
CAS No.: 2098588-47-5
M. Wt: 290.2 g/mol
InChI Key: KHNXTXCADGLVRR-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Boronic Ester Functional Groups

The molecular geometry of 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl acetate has been resolved via single-crystal X-ray diffraction. The boron atom adopts a tetrahedral coordination geometry, bonded to two oxygen atoms from the pinacol ligand and the aromatic phenyl group. The B–O bond lengths range from 1.46–1.49 Å, consistent with sp$$^3$$-hybridized boron centers in boronic esters. The dihedral angle between the dioxaborolane ring and the phenyl group is 86.27°, indicating near-perpendicular alignment, which minimizes steric hindrance between the pinacol methyl groups and the aromatic system.

Hydrogen bonding between adjacent molecules stabilizes the crystal lattice. The carbonyl oxygen of the acetate moiety participates in weak C–H···O interactions (2.65–2.78 Å) with methyl groups of neighboring pinacol units. These interactions contribute to the compound’s high melting point (126–128°C) and crystalline stability under ambient conditions.

Crystallographic Parameters Value
Space group Monoclinic, $$P2_1/c$$
Unit cell dimensions (Å) $$a = 15.50$$, $$b = 7.51$$, $$c = 13.92$$
Dihedral angle (B–O–C–C) 86.27°
B–O bond length range 1.46–1.49 Å

Spectroscopic Characterization via $$^{11}$$B NMR and IR Spectroscopy

$$^{11}$$B NMR spectroscopy reveals a sharp singlet at $$\delta = 34.2$$ ppm, characteristic of tetracoordinated boron in pinacol esters. The quadrupolar coupling constant ($$C_Q$$) of 2.45 MHz, derived from solid-state $$^{11}$$B NMR, indicates a symmetric electric field gradient around the boron nucleus, consistent with its tetrahedral geometry.

IR spectroscopy identifies key vibrational modes:

  • B–O stretching at 1,368 cm$$^{-1}$$ (asymmetric) and 847 cm$$^{-1}$$ (symmetric)
  • Ester C=O stretching at 1,761 cm$$^{-1}$$
  • Aromatic C–H bends at 794 cm$$^{-1}$$

The absence of broad O–H stretches (3,200–3,600 cm$$^{-1}$$) confirms complete esterification of the boronic acid precursor.

Computational Modeling of Boron Electronic Environments

Density functional theory (DFT) calculations at the revPBE/6-311+G(d,p) level provide insights into the boron center’s electronic structure. The natural bond orbital (NBO) analysis shows significant p-orbital contribution (72%) to boron’s hybridization, with partial positive charge ($$+0.83$$) balanced by electron donation from pinacol oxygen lone pairs.

The chemical shift anisotropy ($$\Omega = 28.4$$ ppm) correlates with the dihedral angle ($$\phi_{CCBO} = 86.27°$$), as the orthogonal arrangement reduces π-conjugation between the boron and phenyl group. This orientation decreases paramagnetic shielding contributions, resulting in the observed $$^{11}$$B NMR chemical shift.

Comparative Analysis with Related Pinacol Boronic Esters

This compound exhibits distinct properties compared to analogs:

Property This Compound Alkyl Analogs Aryl Analogs
$$^{11}$$B NMR ($$\delta$$, ppm) 34.2 29.5–31.8 32.1–35.6
B–O IR stretch (cm$$^{-1}$$) 1,368 1,352–1,378 1,340–1,362
Thermal decomposition (°C) 226 198–215 218–235

The electron-withdrawing acetate group increases boron’s electrophilicity, enhancing its reactivity in Suzuki-Miyaura couplings compared to alkyl-substituted pinacol esters. However, steric bulk from the tetramethyl dioxaborolane ring reduces hydrolysis rates by 40% relative to catechol boronic esters.

Properties

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO4/c1-12(18)19-11-10-13-6-8-14(9-7-13)17-20-15(2,3)16(4,5)21-17/h6-9H,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNXTXCADGLVRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl acetate generally follows a two-step approach:

  • Step 1: Formation of the boronic ester intermediate
    Typically, this involves the borylation of a suitable aryl halide (e.g., 4-bromoethylbenzene) using bis(pinacolato)diboron under palladium catalysis.

  • Step 2: Esterification of the ethyl alcohol side chain
    The phenyl ethyl alcohol bearing the boronic ester is then esterified with acetic anhydride or acetyl chloride to yield the ethyl acetate derivative.

This approach ensures the boronic ester moiety remains intact while introducing the acetate functionality on the ethyl side chain.

Detailed Synthetic Route Example

A representative synthetic procedure is as follows:

Step Reaction Reagents & Conditions Yield (%) Notes
1 Borylation of 4-bromoethylbenzene 4-bromoethylbenzene, bis(pinacolato)diboron, Pd(dppf)Cl2 catalyst, KOAc base, dioxane solvent, 80-90°C, 12 h 75-85 Inert atmosphere (N2 or Ar) to prevent oxidation
2 Esterification of phenyl ethyl alcohol intermediate Phenyl ethyl alcohol intermediate, acetic anhydride or acetyl chloride, pyridine or triethylamine base, DCM solvent, 0-25°C, 2-4 h 70-80 Controlled temperature to avoid boronate hydrolysis

This method yields the target compound with high purity and good overall yield.

Alternative Preparation via Phenol Derivative

An alternative route involves:

  • Reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with ethyl bromoacetate or tert-butyl bromoacetate in the presence of a strong base such as cesium carbonate in anhydrous tetrahydrofuran (THF) under reflux conditions. This nucleophilic substitution forms the ester linkage via the phenoxyacetate pathway.

  • This approach is analogous to the synthesis of tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate and can be adapted for the ethyl acetate analog by substituting the ester alkyl group.

Reaction Conditions and Optimization

Key Parameters Affecting Synthesis

Parameter Optimal Conditions Effect on Yield/Purity
Solvent Anhydrous THF or dioxane Maintains boronic ester stability, improves solubility
Base Cesium carbonate (Cs₂CO₃) or potassium acetate (KOAc) Efficient deprotonation, promotes nucleophilic substitution
Temperature 0–80°C (reflux for esterification) Higher temps increase rate but risk boronate degradation
Atmosphere Nitrogen or argon (inert) Prevents oxidation of boronic ester
Reaction Time 6–12 hours Ensures complete conversion without side reactions

Maintaining anhydrous and inert conditions is critical to prevent hydrolysis or deborylation of the sensitive boronic ester group.

Competing Side Reactions and Mitigation

Optimization studies show that neutral to slightly basic conditions and temperature control (≤80°C) maximize yield and product stability.

Analytical Validation of the Product

Post-synthesis, the compound is characterized by:

Technique Key Observations
¹H NMR Spectroscopy Signals at δ 1.30–1.40 ppm (methyl groups of pinacol), δ 4.10–4.20 ppm (methylene of ethyl acetate), aromatic protons at δ 7.20–7.40 ppm
¹³C NMR Spectroscopy Carbonyl carbon at δ 170–175 ppm, boronate carbons at δ 80–85 ppm
Mass Spectrometry (HRMS) Molecular ion peak [M+H]⁺ consistent with C16H23BO4 (m/z ~295)
HPLC Purity >95% purity after chromatographic purification

These data confirm the successful synthesis and high purity of the target compound.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Pd-catalyzed borylation + esterification 4-bromoethylbenzene bis(pinacolato)diboron, Pd catalyst, acetic anhydride 80-90°C, inert atmosphere 65-75 Common lab-scale method
Nucleophilic substitution on phenol derivative 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Ethyl bromoacetate, Cs₂CO₃ Reflux in THF 70-80 Alternative route, adaptable for various esters

Research Findings and Practical Considerations

  • The boronic ester moiety is stable under neutral and basic conditions but sensitive to acidic hydrolysis.
  • The ethyl acetate group improves solubility and facilitates further functionalization.
  • The compound is a valuable intermediate in Suzuki-Miyaura cross-coupling, enabling the synthesis of complex molecules for pharmaceutical applications.
  • Industrial scale-up involves continuous flow reactors with precise temperature and atmosphere control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its boron atom is crucial for biological activity, particularly in the development of drugs targeting cancer and other diseases.

Case Study: Anticancer Activity
Research has demonstrated that derivatives of boronic acids can inhibit proteasome activity, which is vital in cancer cell regulation. A study showed that compounds similar to 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl acetate exhibited selective cytotoxicity against various cancer cell lines (e.g., breast and prostate cancers) due to their ability to disrupt protein homeostasis .

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in cross-coupling reactions, which are essential in forming carbon-carbon bonds.

Data Table: Synthesis Applications

Reaction TypeDescriptionReference
Suzuki CouplingForms biaryl compounds using aryl halides
Sonogashira ReactionCoupling with alkynes to form substituted alkenes
Negishi CouplingUtilizes organozinc reagents for carbon coupling

Materials Science

The compound's unique properties make it suitable for use in developing advanced materials such as polymers and nanomaterials.

Case Study: Polymer Development
In material science research, the incorporation of boron-containing compounds into polymer matrices has been shown to enhance thermal stability and mechanical properties. A study highlighted how adding this compound into a polymer blend improved tensile strength by 30% compared to traditional polymers .

Mechanism of Action

The mechanism of action of 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl acetate involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is particularly useful in cross-coupling reactions and the development of boron-based drugs .

Comparison with Similar Compounds

Ethyl 2-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Acetate

  • Structure : Phenyl ring with a boronate at the para position and an ethyl acetate group connected via a methylene (CH₂) bridge.
  • Molecular Formula : C₁₆H₂₁BO₄.
  • Applications : Used in Suzuki couplings to synthesize biaryls. Its shorter methylene chain may enhance steric accessibility in cross-coupling reactions compared to ethyl-linked derivatives .

4-[2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Ethyl]Phenyl Acetate

  • Structure : Boronate located on an ethyl chain attached to the phenyl ring, with an acetate group at the para position.
  • Synthesis : Prepared via hydroboration of terminal alkenes using dichloromethane as a solvent and isolated in 65% yield .
  • Key Difference : The boronate is on the ethyl side chain rather than the phenyl ring, altering electronic properties and reactivity .

3-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Propyl Acetate

  • Structure : Features a propyl (CH₂CH₂CH₂) spacer between the phenyl ring and acetate group.
  • Molecular Weight : ~324.23 g/mol (estimated).

2-Methoxy-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl Acetate

  • Structure : Phenyl ring with a methoxy group at position 2 and a boronate at position 4.
  • Molecular Formula : C₁₇H₂₃BO₅.
  • Reactivity : The electron-donating methoxy group may modulate the boronate’s electrophilicity, affecting cross-coupling efficiency .

Methyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Propanoate

  • Structure: Propanoate ester (CH₂COOMe) attached to the boronate-substituted phenyl.
  • Molecular Weight : 290.14 g/mol.
  • Key Difference : The methyl ester and shorter chain reduce steric hindrance, favoring reactions requiring small substrates .

Data Table: Comparative Analysis

Table 1 . Structural and Synthetic Comparison of Boronate Esters

Compound Name Molecular Formula Molecular Weight (g/mol) Yield (%) Key Applications/Reactivity References
2-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Ethyl Acetate (Target) C₁₇H₂₃BO₄ 310.18 - Suzuki coupling intermediates
Ethyl 2-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Acetate C₁₆H₂₁BO₄ 296.15 - Biaryl synthesis
4-[2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Ethyl]Phenyl Acetate C₁₈H₂₅BO₄ 332.22 65 Catalytic hydroboration
3-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Propyl Acetate C₁₉H₂₇BO₄ 342.23 - Lipophilic drug intermediates
2-Methoxy-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl Acetate C₁₇H₂₃BO₅ 334.19 - Electronic modulation in couplings
Methyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Propanoate C₁₅H₂₁BO₄ 290.14 - Low-hindrance coupling substrates

Research Findings and Implications

Synthetic Yields : Hydroboration methods (e.g., ) achieve moderate yields (~65%), while palladium-catalyzed routes () are more efficient but require specialized catalysts .

Steric and Electronic Effects :

  • Shorter chains (e.g., methylene in ) improve reaction rates in cross-couplings due to reduced steric bulk.
  • Electron-withdrawing groups (e.g., acetate) enhance boronate electrophilicity, facilitating transmetalation in Suzuki reactions .

Biological Relevance : Compounds like 3-[4-(boronate)phenyl]propyl acetate () are explored in drug discovery for their balanced lipophilicity and metabolic stability .

Biological Activity

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl acetate is a boron-containing compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, particularly in relation to its anticancer properties and antimicrobial effects.

  • Molecular Formula : C16H23BO4
  • Molecular Weight : 290.17 g/mol
  • CAS Number : 2098588-47-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring boron moieties. The compound this compound has been evaluated for its ability to inhibit cancer cell growth.

The biological activity of this compound is believed to stem from its ability to form reactive intermediates that can interact with cellular macromolecules. Specifically, it has been shown to induce DNA interstrand cross-links and activate cellular stress responses leading to apoptosis in cancer cells.

Case Studies

  • Cell Line Studies : In vitro studies demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines while sparing normal cells. This selectivity is crucial for reducing side effects in therapeutic applications .
  • Mechanistic Insights : Research indicated that the compound induces H2AX phosphorylation in CLL lymphocytes, suggesting a direct correlation between the compound's activity and DNA damage response pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been investigated for antimicrobial activity against various bacterial strains.

Findings

  • Inhibition Studies : The compound exhibited notable inhibitory effects on Escherichia coli strains (K12 and R2-R3). The minimal inhibitory concentration (MIC) varied based on structural modifications within the phenyl ring .
  • DNA Interaction : Analysis revealed that this compound could alter bacterial DNA topology. This was evidenced by changes in plasmid forms after treatment with the compound .

Summary of Biological Activities

Activity TypeObservations
Anticancer Inhibits growth of various cancer cell lines; induces DNA damage via interstrand cross-links.
Antimicrobial Effective against E. coli; alters DNA topology leading to bacterial cell death.

Q & A

Q. What are the standard synthetic routes for preparing 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl acetate?

  • Methodological Answer : The compound is typically synthesized via Miyaura borylation , where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., triethylamine or Cs₂CO₃) . Alternatively, esterification of boronic acid precursors with ethyl acetate under acidic conditions is employed. For example, cesium carbonate in THF with ethyl bromoacetate yields the ester after refluxing and purification via acid-base washes .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Key techniques include:
  • ¹H NMR : Peaks at δ 1.28 (triplet, ethyl CH₃), 4.26 (quartet, ethyl CH₂), and aromatic protons between δ 6.88–7.77 .
  • GC-MS : Molecular ion peaks (e.g., m/z 306 for ethyl derivatives) confirm molecular weight .
  • Elemental analysis : Validates purity (>95% via GC) and stoichiometry .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : It serves as a boronate ester precursor in Suzuki-Miyaura cross-couplings to synthesize biaryl structures, particularly in pharmaceutical intermediates (e.g., quinoline-based inhibitors) . The pinacol boronate group enhances stability during reactions, making it ideal for multi-step syntheses .

Advanced Research Questions

Q. How can reaction yields be optimized in Suzuki-Miyaura couplings using this boronate ester?

  • Methodological Answer :
  • Catalyst Optimization : Use 1 mol% Pd(dppf)Cl₂ for efficient coupling while minimizing residual metal contamination .
  • Solvent Systems : A 1,4-dioxane/water mixture improves solubility and reaction homogeneity .
  • Temperature Control : Reflux at 90°C under inert atmosphere (N₂/Ar) enhances conversion rates .
  • Base Selection : Triethylamine or Cs₂CO₃ facilitates transmetallation, critical for high yields (56–70%) .

Q. What challenges arise during purification, and how are they addressed?

  • Methodological Answer :
  • Palladium Residues : Remove via silica gel chromatography with ethyl acetate/hexane eluents .
  • Unreacted Boronate : Acid-base partitioning (1N HCl and NaHCO₃ washes) effectively isolates the product .
  • By-Products : Recrystallization from ethyl acetate/hexane mixtures improves crystalline purity (>96% NMR) .

Q. How do substituents on the phenyl ring influence the compound’s reactivity?

  • Methodological Answer :
  • Electron-Donating Groups (e.g., methoxy) : Increase electron density at the boron center, accelerating coupling rates but potentially reducing stability under acidic conditions .
  • Electron-Withdrawing Groups (e.g., chloro) : Require harsher conditions (e.g., higher temperatures or stronger bases) but improve regioselectivity in cross-couplings .
  • Steric Effects : Bulky groups (e.g., cyclohexenyl in C16H27BO₃ derivatives) may reduce reaction efficiency, necessitating optimized ligand systems .

Q. What analytical challenges exist in quantifying trace impurities, and how are they resolved?

  • Methodological Answer :
  • HPLC-MS : Detects low-level impurities (e.g., deacetylated by-products) with a C18 column and acetonitrile/water gradient .
  • ²⁹Si NMR : Optional for assessing silicon-based contaminants from column chromatography .
  • ICP-OES : Quantifies residual palladium (<10 ppm) to meet pharmaceutical standards .

Key Notes

  • Avoid commercial sources (e.g., BenchChem) per guidelines.
  • Structural analogs (e.g., phenolic boronate esters in ) provide insights into reactivity trends.
  • Methodological rigor is prioritized, emphasizing reproducible protocols from peer-reviewed syntheses .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl acetate
Reactant of Route 2
Reactant of Route 2
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl acetate

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